molecular formula C6H10O5 B179878 (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one CAS No. 150943-97-8

(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one

Cat. No. B179878
CAS RN: 150943-97-8
M. Wt: 162.14 g/mol
InChI Key: AZTRKNAMMRCEQJ-BYPYZUCNSA-N
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Description

(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one, also known as DHO, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. DHO is a derivative of D-ribose, a naturally occurring sugar molecule, and has been synthesized using different methods.

Scientific Research Applications

(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has potential applications in various scientific research fields, including biochemistry, pharmacology, and biotechnology. (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has been shown to exhibit antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has also been used as a substrate for the synthesis of nucleoside analogs, which have potential applications in antiviral and anticancer therapies. Additionally, (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has been used as a building block for the synthesis of complex carbohydrates, which have potential applications in drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one is not fully understood, but it is believed to be related to its antioxidant properties. (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one may act as a scavenger of free radicals, which are known to cause oxidative damage to cells and tissues. (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one may also modulate the activity of enzymes involved in oxidative stress pathways, leading to a reduction in oxidative stress-related damage.
Biochemical and Physiological Effects:
(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has been shown to exhibit various biochemical and physiological effects. (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has been shown to reduce oxidative stress-related damage in cells and tissues, which may lead to a reduction in the risk of developing oxidative stress-related diseases. (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has also been shown to modulate the activity of enzymes involved in carbohydrate metabolism, which may have implications for the treatment of diabetes and other metabolic disorders.

Advantages and Limitations for Lab Experiments

(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has several advantages for lab experiments, including its stability and ease of synthesis. (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one is a stable compound that can be synthesized using simple and efficient methods. However, (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one also has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one. One area of research could focus on the development of (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one-based nucleoside analogs for the treatment of viral and cancerous diseases. Another area of research could focus on the use of (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one as a building block for the synthesis of complex carbohydrates with potential applications in drug delivery and tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one and its potential applications in the treatment of oxidative stress-related diseases.

Synthesis Methods

(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one involves the reaction of D-ribose with hydroxymethylfurfural in the presence of an acid catalyst. The enzymatic synthesis of (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one involves the use of aldose oxidoreductases or D-ribozymes to catalyze the conversion of D-ribose to (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one.

properties

IUPAC Name

(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-2-4-1-5(8)6(9,10)3-11-4/h4,7,9-10H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTRKNAMMRCEQJ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(C1=O)(O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OCC(C1=O)(O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164657
Record name Ascopyrone T
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one

CAS RN

150943-97-8
Record name Ascopyrone T
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150943978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ascopyrone T
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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